2-Butene

Thermodynamic stability isomer equilibrium cis-trans isomerism

C4 refiners and catalyst developers face yield loss when substituting linear butene isomers. 2-Butene (CAS 624-64-6) solves this as a cost-advantaged, thermodynamically stable internal olefin from C4 raffinate streams. - Propene metathesis: >40% selectivity using Re/AlMCM-41 catalysts at 200-250°C; no prior isomerization needed. - Alkylation: 3 RON-unit gain over 1-butene in HF/sulfuric acid processes; reduces acid consumption. - Polymerization: 9.3 mol% incorporation into PE backbones via Ti(BFA)2Cl2-MAO for flexible films. - Combustion research: Validated ignition delay data (670-1350K, 10-50 atm) for CFD kinetic modeling.

Molecular Formula C4H8
C4H8
CH3-HC=CH-CH3
CH3CHCHCH3
Molecular Weight 56.11 g/mol
CAS No. 624-64-6
Cat. No. B3427860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butene
CAS624-64-6
Molecular FormulaC4H8
C4H8
CH3-HC=CH-CH3
CH3CHCHCH3
Molecular Weight56.11 g/mol
Structural Identifiers
SMILESCC=CC
InChIInChI=1S/C4H8/c1-3-4-2/h3-4H,1-2H3/b4-3+
InChIKeyIAQRGUVFOMOMEM-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 l / 5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 594 mg/L at 25 °C (est)
Very soluble in ethanol and ether. Soluble in benzene. /cis- and trans-2-Butene/
Solubility in water, 511 mg/L at 25 °C
Insoluble in water
Soluble in organic solvents
Soluble in benzene
Solubility in water, mg/l at 25 °C: 511 (very slightly soluble)

Structure & Identifiers


Interactive Chemical Structure Model





2-Butene Technical Procurement Baseline


2-Butene (CAS 624-64-6) is the simplest alkene exhibiting cis/trans (E/Z) geometric isomerism and exists as an equilibrium mixture of trans-2-butene and cis-2-butene at ambient temperature [1]. It is a colourless, extremely flammable gas (boiling point ~1 °C, vapour pressure 2575 mm Hg at 37.7 °C) belonging to the linear C4 mono-olefin family alongside 1-butene and isobutene [2]. Industrial availability primarily arises from C4 raffinate streams after butadiene extraction, making 2-butene a cost-advantaged feedstock for downstream isomerization, metathesis, alkylation, and polymerization processes [3].

Why Isomer Substitution Fails in Downstream Chemistry


Despite sharing the identical molecular formula C4H8, the linear butene isomers exhibit fundamentally distinct reactivity profiles that preclude interchangeable use. The position of the double bond (terminal in 1-butene vs. internal in 2-butene) and the degree of substitution (isobutene is a branched, gem-disubstituted olefin) directly govern thermodynamic stability, ignition chemistry, catalytic alkylate quality, and metathesis product distribution [1]. Attempting to substitute one isomer for another without compensating process adjustments leads to measurable losses in selectivity, yield, and product quality, as quantified in the evidence items below [2].

2-Butene Differentiation Evidence


Thermodynamic Stability Advantage Over Cis Isomer

Trans-2-butene (CAS 624-64-6) is thermodynamically favoured over cis-2-butene (CAS 590-18-1) at room temperature. Acid-catalysed equilibration yields a trans:cis ratio of 76:24, corresponding to a free-energy difference ΔG° = −2.8 kJ/mol (−0.66 kcal/mol) [1]. This stability difference is corroborated by heats of hydrogenation: trans-2-butene ΔH°hydrog = −115 kJ/mol, cis-2-butene ΔH°hydrog = −119 kJ/mol, a difference of 4 kJ/mol [2].

Thermodynamic stability isomer equilibrium cis-trans isomerism

Intermediate Flame Speed Among Butene Isomers

Laminar flame speeds of the butene isomers measured under identical counterflow non-premixed conditions rank as: isobutene (lowest) < trans-2-butene < 1-butene (highest). Isobutene exhibits the highest ignition temperature, while trans-2-butene and cis-2-butene show similar ignition temperatures that are slightly higher than that of 1-butene [1]. This intermediate reactivity position of 2-butene makes it a valuable blending component for controlling flame propagation in formulated fuels.

Combustion chemistry flame speed ignition temperature

HF Alkylate Octane Improvement Over 1-Butene

In HF-catalysed alkylation of isobutane with mixed C4 olefins, hydroisomerization of 1-butene to 2-butene (converting a terminal olefin to an internal olefin) increased the total alkylate Research Octane Number (RON + 0) by approximately three units (from 93.5 to 96.5) at an isobutane/olefin feed ratio of 13:1 and 90 °F reactor temperature [1]. When a hydroisomerized feed containing 63% 2-butene was used, the RON + 0 was approximately one unit lower than the propylene-free base case, still substantially outperforming the 1-butene-rich feed [1].

Petroleum refining alkylation octane number

Low-Temperature Metathesis Propene Selectivity

In the cross-metathesis of ethene and trans-2-butene to propene, Re/AlMCM-41(60) catalyst achieves propene selectivities exceeding 40% at attractive conversion rates at 200–250 °C [1]. By contrast, W/SiO2 catalysts require temperatures above 450 °C to become active, and NiRe/mix (1:1) catalysts, despite similar selectivity, suffer irreversible deactivation over reaction–regeneration cycles [1]. This temperature differential directly impacts energy consumption and catalyst lifetime, making 2-butene the preferred internal olefin substrate for low-temperature metathesis-driven propene production.

Olefin metathesis propene production heterogeneous catalysis

Faster Copolymerization Rate with Metallocene Catalysts

In the copolymerization of 2-butene with ethylene catalysed by dichlorobis(β-diketonato)titanium complexes with MAO co-catalyst, trans-2-butene exhibits a higher copolymerization rate than cis-2-butene [1]. Using Ti(BFA)2Cl2-MAO, 9.3 mol% 2-butene units are incorporated into the polyethylene backbone, yielding copolymers with lower melting points than homopolyethylene [1]. A highly regioselective catalyst system, [ArN(CH2)3NAr]TiCl2 with triisobutylaluminium/Ph3CB(C6F5)4, incorporates up to 3.1 mol% when a mixture of 1-butene and trans-2-butene is used [1].

Olefin polymerization copolymerization metallocene catalysis

Alkylation Feedstock Optimization and Acid Reduction

Selective hydrogenation of mixed butylene feedstock to convert 1-butene to 2-butene is recommended to reduce acid regeneration requirements, lower catalyst (HF) consumption, and simultaneously increase alkylate octane number [1]. The main C8 product from 2-butene/isobutane alkylation is trimethylpentanes (excellent octane numbers), whereas 1-butene alkylation produces a higher proportion of dimethylhexanes (poor octane numbers) [2]. The optimum alkylation temperature for 2-butene is lower than that required for a mixture of 1-butene and isobutylene, enabling staged reactor temperature profiles to maximize overall alkylate quality [3].

Alkylation unit optimization feedstock pretreatment acid consumption

Critical Application Scenarios for Procurement


Low-Temperature Olefin Metathesis to Propene

The ethene + 2-butene → propene metathesis route using Re/AlMCM-41 catalysts at 200–250 °C yields >40% propene selectivity, as demonstrated in catalyst screening studies [1]. Unlike isobutene, 2-butene is a productive metathesis substrate; unlike 1-butene, it does not require prior positional isomerization before productive cross-metathesis can occur. Process developers should specify trans-2-butene purity and minimise 1-butene/isobutene content to maximise single-pass propene yield and minimise by-product C5+ olefins.

High-Octane Gasoline Alkylate Production

Refiners using HF or sulfuric acid alkylation benefit from maximizing the 2-butene fraction in the C4 olefin feed. Pilot-plant data show a 3 RON-unit improvement when 1-butene is isomerized to 2-butene (RON + 0 from 93.5 to 96.5) [2]. Industrial best practice involves selective hydrogenation of the feedstock to shift 1-butene to 2-butene, yielding predominantly trimethylpentane isomers with superior octane numbers while concurrently reducing acid consumption [3].

LLDPE Branching Control with Internal Olefin Comonomers

Trans-2-butene can be incorporated into polyethylene backbones at 9.3 mol% using Ti(BFA)2Cl2-MAO metallocene catalysts, yielding copolymers with depressed melting points suitable for flexible packaging films [4]. The higher copolymerization rate of trans-2-butene relative to cis-2-butene makes isomerically pure trans-2-butene the preferred internal olefin for maximizing catalyst productivity and controlling short-chain branching distribution.

Combustion Kinetic Model Validation and Surrogate Fuels

2-Butene exhibits an intermediate laminar flame speed between the faster 1-butene and the slower isobutene, with ignition temperatures slightly higher than 1-butene [5]. High-pressure shock tube ignition delay data for trans-2-butene across equivalence ratios 0.5–2.0, pressures 10–50 atm, and temperatures 670–1350 K provide validated kinetic targets for computational fluid dynamics (CFD) combustion models [6]. Researchers constructing butene isomer-specific kinetic mechanisms must source analytically verified trans-2-butene to avoid confounding isomer effects.

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